N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-pyrrolidin-1-ylazepane-1-carboxamide
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-pyrrolidin-1-ylazepane-1-carboxamide is a complex organic compound that features a benzodioxin moiety, a pyrrolidine ring, and an azepane ring
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-pyrrolidin-1-ylazepane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O3/c23-19(20-15-5-6-17-18(14-15)25-13-12-24-17)22-10-3-4-16(7-11-22)21-8-1-2-9-21/h5-6,14,16H,1-4,7-13H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOTKMACAFBWXIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2CCCN(CC2)C(=O)NC3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-pyrrolidin-1-ylazepane-1-carboxamide typically involves multiple steps. One common approach starts with the reaction of 1,4-benzodioxane-6-amine with a suitable acylating agent to introduce the carboxamide functionality. This intermediate is then reacted with pyrrolidine and azepane derivatives under controlled conditions to form the final product. The reaction conditions often involve the use of polar aprotic solvents such as N,N-dimethylformamide (DMF) and bases like lithium hydride (LiH) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-pyrrolidin-1-ylazepane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzodioxin moiety can be oxidized under specific conditions to form quinone derivatives.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms of the pyrrolidine and azepane rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: N-alkyl or N-acyl derivatives.
Scientific Research Applications
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-pyrrolidin-1-ylazepane-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its therapeutic potential in treating diseases such as Alzheimer’s.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-pyrrolidin-1-ylazepane-1-carboxamide involves its interaction with specific molecular targets. For example, as a cholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is particularly relevant in the context of Alzheimer’s disease, where cholinergic deficits are a hallmark.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide: Shares the benzodioxin moiety but differs in the sulfonamide group.
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide: Similar structure with a bromobenzene sulfonamide group.
Uniqueness
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-pyrrolidin-1-ylazepane-1-carboxamide is unique due to the combination of its benzodioxin, pyrrolidine, and azepane moieties, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in medicinal chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
